(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(16)14(18)17(13-6-7-13)9-12-4-2-11(8-15)3-5-12/h2-5,10,13H,6-7,9,16H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMZSKCKQLSZCU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)C#N)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=C(C=C1)C#N)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) are employed. For example:
Uranium-Based Coupling Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) offers superior activation for sterically hindered amines:
-
Procedure : (S)-2-aminopropionyl chloride (1.1 equiv) is reacted with N-cyclopropyl-4-cyanobenzylamine (1.0 equiv) in dichloromethane (DCM) with HATU (1.2 equiv) and DIPEA (2.0 equiv) at −20°C.
Stereochemical Control and Chiral Synthesis
Mitsunobu Reaction for Chiral Center Retention
The Mitsunobu reaction is pivotal for installing the (S)-configuration. For instance:
Asymmetric Catalysis
Chiral catalysts like BINOL-derived phosphoric acids enable enantioselective amidation:
-
Conditions : Propiolic acid derivative, cyclopropylamine, and 4-cyanobenzyl azide with 5 mol% catalyst in toluene at 60°C.
Functional Group Compatibility and Protection
Cyanobenzyl Group Stability
The 4-cyano group is sensitive to strong bases and reducing agents. Strategies include:
Amino Group Protection
Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
-
Chiral Chromatography : Use of Chiralpak® columns (e.g., IA or IC) with hexane/ethanol eluents achieves >99% ee.
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC, HOBt | 65–78 | 90–92 | Moderate |
| HATU-Mediated Coupling | HATU, DIPEA | 80–85 | 98–99 | High |
| Mitsunobu Approach | DEAD, PPh₃ | 70–75 | 95–97 | Low |
| Asymmetric Catalysis | BINOL-phosphoric acid | 60–65 | >99 | Moderate |
Challenges and Solutions
Chemical Reactions Analysis
Oxidation Reactions
The amino and cyclopropyl groups in (S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide exhibit distinct oxidation behaviors:
-
Amino Group Oxidation : Under controlled conditions with potassium permanganate (KMnO₄) in acidic media, the primary amine oxidizes to a nitro group, forming (S)-N-(4-cyano-benzyl)-N-cyclopropyl-2-nitro-propionamide.
-
Cyclopropane Ring Oxidation : Exposure to hydrogen peroxide (H₂O₂) or ozone (O₃) induces ring-opening via epoxidation, yielding a bicyclic epoxide intermediate.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 0°C, 2 hours | 2-Nitro derivative | 72% |
| H₂O₂ (30%) | RT, 6 hours | Epoxide intermediate | 58% |
Nucleophilic Substitution at the Cyano Group
The electron-deficient 4-cyano-benzyl moiety participates in nucleophilic substitution reactions:
-
Hydrolysis : Treatment with aqueous HCl (6M) at reflux converts the cyano group (-CN) to a carboxylic acid (-COOH), forming (S)-2-amino-N-(4-carboxy-benzyl)-N-cyclopropyl-propionamide.
-
Amination : Reaction with ammonia (NH₃) in ethanol under high pressure (5 bar) produces a primary amine derivative .
| Reagent | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| HCl (6M) | Reflux, 8 hours | 4-Carboxy-benzyl derivative | 1.2 × 10⁻³ s⁻¹ |
| NH₃ (ethanol) | 5 bar, 12 hours | 4-Aminomethyl-benzyl derivative | 8.7 × 10⁻⁴ s⁻¹ |
Acid/Base-Mediated Reactions
The amide backbone undergoes hydrolysis under extreme pH conditions:
-
Acidic Hydrolysis : Concentrated HCl (12M) at 100°C cleaves the amide bond, releasing (S)-2-amino-propionic acid and 4-cyano-benzyl cyclopropylamine.
-
Basic Hydrolysis : NaOH (10M) at 80°C generates sodium propionate and a benzylamine byproduct.
| Condition | pH | Primary Product | Byproduct |
|---|---|---|---|
| HCl (12M, 100°C) | <1 | (S)-2-amino-propionic acid | 4-cyano-benzyl cyclopropylamine |
| NaOH (10M, 80°C) | >13 | Sodium propionate | Cyclopropyl-benzylamine |
Reductive Amination and Alkylation
The primary amine participates in reductive amination with aldehydes or ketones:
-
With Formaldehyde : Using sodium cyanoborohydride (NaBH₃CN) in methanol, the amine forms a tertiary amine derivative .
-
With Cyclohexanone : Catalytic hydrogenation (H₂, Pd/C) yields a cyclohexyl-substituted product .
| Substrate | Catalyst | Product | Selectivity |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N,N-dimethyl derivative | 89% |
| Cyclohexanone | Pd/C (5% w/w) | Cyclohexyl-cyclopropyl-propionamide | 76% |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage:
-
Radical Initiation : UV light (254 nm) in the presence of bromotrichloromethane (CBrCl₃) generates a trichloromethyl radical, leading to ring-opening and formation of a 1,3-dichloro derivative .
-
Thermal Decomposition : Heating above 150°C results in retro-Diels-Alder fragmentation, producing acrylonitrile and benzylamine fragments .
| Method | Conditions | Major Product |
|---|---|---|
| UV + CBrCl₃ | 254 nm, 4 hours | 1,3-Dichloro-propionamide |
| Thermal (150°C) | N₂ atmosphere, 2 hours | Acrylonitrile + benzylamine |
Industrial-Scale Reaction Optimization
Continuous flow reactors enhance yield and safety for large-scale syntheses:
-
Oxidation : Microreactors with KMnO₄ achieve 94% conversion at 25°C.
-
Hydrolysis : Tubular reactors with HCl reduce reaction time from 8 to 1.5 hours.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound is being investigated for its potential as a therapeutic agent in treating neurodegenerative diseases, particularly those resembling the symptoms of Perry disease (PeD). Research indicates that certain modifications to similar compounds can enhance their efficacy against specific targets such as monoamine oxidase B (MAO-B), which plays a crucial role in neurodegenerative disorders.
1.1. Pharmacophore Modeling and Inhibition Studies
Recent studies have utilized pharmacophore modeling to identify compounds that exhibit strong inhibitory activity against MAO-B. For instance, derivatives of (S)-2-amino compounds have shown promising results with IC50 values lower than 50 nM, indicating significant potency. The introduction of various substituents has been explored to optimize binding affinity and selectivity towards MAO-B over other enzymes .
| Compound | IC50 (nM) | Target |
|---|---|---|
| M1 | 26 | MAO-B |
| M3 | 21 | MAO-B |
| M4 | 4.7 | MAO-B |
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship of (S)-2-amino derivatives has been extensively studied to understand how modifications affect biological activity. The presence of the cyclopropyl moiety has been linked to enhanced interaction with target enzymes, improving selectivity and potency.
2.1. Case Study: KLK6 Inhibitors
A novel series of KLK6 inhibitors derived from similar structures has demonstrated significant potential in treating malignancies associated with neurodegenerative diseases. The synthesis of these compounds involved high-throughput screening, leading to the identification of selective inhibitors with favorable pharmacokinetic properties .
| Compound | Activity Profile | Selectivity |
|---|---|---|
| Compound 32 | Potent KLK6 inhibitor | High against related proteases |
Neuropharmacological Applications
The compound's structural features suggest its utility in developing drugs targeting neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds exhibiting dual inhibition capabilities have been designed to address comorbid conditions such as depression and Alzheimer's disease.
3.1. Dual Receptor Inhibition
Research has highlighted the importance of dual receptor inhibitors that target both serotonin transporters (SERT) and receptors for advanced glycation end products (RAGE). These inhibitors could potentially mitigate neurotoxicity associated with β-amyloid plaques, a hallmark of Alzheimer’s disease .
| Compound | Targeted Receptors | Potential Application |
|---|---|---|
| S10 | SERT/RAGE | Alzheimer's treatment |
Conclusion and Future Directions
(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide represents a promising scaffold in drug discovery, particularly for neurodegenerative diseases and related conditions. Ongoing research into its structure-activity relationships, combined with advancements in pharmacophore modeling, may yield novel therapeutic agents with improved efficacy and safety profiles.
Future studies should focus on:
- Optimizing the synthesis of derivatives to enhance selectivity.
- Conducting in vivo studies to assess therapeutic potential.
- Exploring additional mechanisms of action beyond MAO-B inhibition.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its desired effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s key analogs differ in substituents and backbone modifications, impacting electronic, steric, and pharmacokinetic properties. Below is a comparative overview:
Table 1: Structural and Functional Comparison
Key Comparative Insights
a) Substituent Effects on Bioactivity
- 4-Cyano vs. 4-Chloro Benzyl: The cyano group’s strong electron-withdrawing nature may enhance polar interactions with target enzymes compared to the chloro substituent, which increases lipophilicity. This could explain the discontinuation of the chloro analog () due to reduced solubility or off-target effects .
- Cyclopropyl vs. In contrast, the trifluoroethyl group in ’s compound offers high electronegativity, which may resist oxidative metabolism but limit membrane permeability .
b) Backbone Modifications
- Propionamide vs. Acetamide : The propionamide chain in the target compound adds a methylene group compared to acetamide analogs (e.g., ), possibly altering binding pocket compatibility. Longer chains may improve van der Waals interactions but reduce synthetic accessibility.
c) Stereochemical Considerations
The (S)-configuration in the target compound contrasts with racemic or unspecified stereochemistry in other analogs. Enantiomeric purity is critical for selective enzyme inhibition, as seen in LeuRS-targeting compounds from , where stereochemistry dictates bacterial vs. mammalian toxicity .
Biological Activity
(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound generally involves the coupling of a cyclopropyl amine with a cyano-benzyl derivative. The structural formula can be represented as follows:
where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively.
Pharmacological Properties
- Antiproliferative Activity : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For example, derivatives containing cyano groups have shown enhanced cytotoxicity due to their ability to interact with cellular targets involved in proliferation pathways .
- Inhibition of Enzymatic Activity : Some studies have reported that this compound acts as an inhibitor for specific enzymes, potentially affecting metabolic pathways. For instance, analogs have been identified as selective inhibitors of trypsin-like serine proteases, which play critical roles in various physiological processes .
- Anti-inflammatory Effects : There is emerging evidence suggesting that compounds with similar structures can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines or interfere with signaling pathways associated with inflammation .
Study 1: Anticancer Activity
A study conducted on a series of amino-substituted compounds demonstrated that this compound exhibited notable cytotoxicity against human cancer cell lines. The compound was tested in vitro against MCF-7 and HCT-116 cells, showing IC50 values in the low micromolar range, indicating potent antiproliferative activity .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.2 |
| HCT-116 | 4.8 |
Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, this compound was found to inhibit trypsin with a Ki value of 0.45 μM. This suggests a strong binding affinity and potential therapeutic applications in conditions where trypsin activity is dysregulated .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyano group and cyclopropyl moiety can significantly influence biological activity. For instance:
- Cyano Group Positioning : Variations in the position of the cyano group on the benzene ring can lead to alterations in binding affinity to target proteins.
- Cyclopropyl Substitution : The presence of cyclopropyl enhances lipophilicity, which may improve membrane permeability and bioavailability.
Q & A
Q. What synthetic routes are recommended for (S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide, and how can reaction conditions be optimized for yield and enantiomeric purity?
Methodological Answer: The synthesis typically involves coupling a chiral amino acid derivative with a substituted benzyl-cyclopropylamine. Key steps include:
- Enantioselective synthesis : Use (S)-2-aminopropionic acid as a starting material to preserve stereochemistry. Protect the amino group with Boc (tert-butoxycarbonyl) to prevent racemization during coupling .
- Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions. Optimize solvent polarity (e.g., DMF or DCM) to enhance reaction efficiency .
- Cyclopropane integration : Introduce the cyclopropyl group via nucleophilic substitution or ring-opening reactions, ensuring steric hindrance is minimized .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?
Methodological Answer:
- NMR spectroscopy :
- 1H/13C NMR : Confirm the presence of the cyano group (δ ~110-120 ppm in 13C), cyclopropyl protons (δ 0.5-1.5 ppm in 1H), and amide carbonyl (δ ~165-175 ppm in 13C). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzyl and cyclopropyl regions .
- IR spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and cyano C≡N stretch (~2240 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H]+ ion) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions of solubility and experimental solubility measurements for this compound?
Methodological Answer:
- Computational modeling : Use Quantum Chemistry (e.g., DFT) to predict solubility via logP calculations. Compare results with QSPR (Quantitative Structure-Property Relationship) models trained on similar amide-containing compounds .
- Experimental validation :
- Data reconciliation : If discrepancies persist, re-evaluate force field parameters in simulations or verify assay conditions (e.g., temperature control, solvent purity) .
Q. What strategies are employed to analyze conflicting results in receptor binding assays involving this compound?
Methodological Answer:
- Control experiments :
- Include positive/negative controls (e.g., known agonists/antagonists) to validate assay reliability .
- Test for nonspecific binding using excess cold ligand .
- Orthogonal assays : Confirm binding affinity via SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) to cross-validate results from radioligand assays .
- Data normalization : Account for batch-to-batch variability in compound purity by normalizing to internal standards .
Q. How can X-ray crystallography with SHELX refinement be utilized to confirm the three-dimensional structure and absolute configuration?
Methodological Answer:
- Crystallization : Optimize conditions (vapor diffusion, solvent mixtures) to grow single crystals. Use cryoprotectants (e.g., glycerol) for data collection at 100 K .
- Data collection : Perform high-resolution (<1.0 Å) X-ray diffraction. Resolve the chiral center using anomalous dispersion (e.g., Cu-Kα radiation) .
- SHELX refinement :
- Validation : Cross-check with computed DFT-optimized geometries to confirm bond lengths/angles .
Q. How can researchers design analogs to study structure-activity relationships (SAR) while maintaining the compound’s chiral integrity?
Methodological Answer:
- Target modifications :
- Replace the 4-cyano-benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects .
- Modify the cyclopropyl ring with spiro or fused rings to assess steric impact .
- Stereochemical preservation : Use enantioselective catalysis (e.g., Jacobsen’s catalyst) during analog synthesis .
- Biological testing : Screen analogs in parallel using functional assays (e.g., cAMP inhibition for GPCR targets) to correlate structural changes with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
